N-(4-chlorophenethyl)-5-oxo-1,4-thiazepane-3-carboxamide
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Overview
Description
N-(4-chlorophenethyl)-5-oxo-1,4-thiazepane-3-carboxamide is a chemical compound that belongs to the class of thiazepane derivatives This compound is characterized by the presence of a thiazepane ring, a chlorophenethyl group, and a carboxamide functional group
Mechanism of Action
Mode of Action
It’s known that the compound can react with several electrophiles to afford corresponding substituted ureas .
Biochemical Pathways
Given the compound’s potential reactivity with proteins or enzymes, it could potentially influence a variety of biochemical pathways .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenethyl)-5-oxo-1,4-thiazepane-3-carboxamide typically involves the following steps:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-halo ketone.
Introduction of the Chlorophenethyl Group: The chlorophenethyl group can be introduced via a nucleophilic substitution reaction using 4-chlorophenethylamine and an appropriate electrophile.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving the thiazepane derivative and a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenethyl)-5-oxo-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenethyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.
Substitution: 4-chlorophenethylamine, sodium hydride, and dimethylformamide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
N-(4-chlorophenethyl)-5-oxo-1,4-thiazepane-3-carboxamide can be compared with other thiazepane derivatives and related compounds:
N-(4-methylphenethyl)-5-oxo-1,4-thiazepane-3-carboxamide: Similar structure but with a methyl group instead of a chlorine atom.
N-(4-bromophenethyl)-5-oxo-1,4-thiazepane-3-carboxamide: Similar structure but with a bromine atom instead of a chlorine atom.
N-(4-fluorophenethyl)-5-oxo-1,4-thiazepane-3-carboxamide: Similar structure but with a fluorine atom instead of a chlorine atom.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom may enhance its lipophilicity and binding affinity to certain molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-5-oxo-1,4-thiazepane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2S/c15-11-3-1-10(2-4-11)5-7-16-14(19)12-9-20-8-6-13(18)17-12/h1-4,12H,5-9H2,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPAQQWXSYPBIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(NC1=O)C(=O)NCCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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